ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1448054-58-7
VCID: VC4206329
InChI: InChI=1S/C16H25N3O2/c1-2-21-16(20)17-11-14-13-9-5-6-10-15(13)19(18-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H,17,20)
SMILES: CCOC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395

ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate

CAS No.: 1448054-58-7

Cat. No.: VC4206329

Molecular Formula: C16H25N3O2

Molecular Weight: 291.395

* For research use only. Not for human or veterinary use.

ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate - 1448054-58-7

Specification

CAS No. 1448054-58-7
Molecular Formula C16H25N3O2
Molecular Weight 291.395
IUPAC Name ethyl N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate
Standard InChI InChI=1S/C16H25N3O2/c1-2-21-16(20)17-11-14-13-9-5-6-10-15(13)19(18-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H,17,20)
Standard InChI Key MWBPMBNJJMNKOI-UHFFFAOYSA-N
SMILES CCOC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a 4,5,6,7-tetrahydro-1H-indazole core, a bicyclic system comprising a fused pyrazole and partially saturated benzene ring . Key structural elements include:

  • Cyclopentyl group at N1: Enhances lipophilicity and steric bulk, potentially influencing target binding .

  • Carbamate moiety at C3: Introduced via a methylene linker, this group is hydrolytically labile and may serve as a prodrug motif or enzyme inhibitor .

Molecular Formula and Weight

  • Formula: C17H25N3O2\text{C}_{17}\text{H}_{25}\text{N}_3\text{O}_2

  • Molecular Weight: 303.4 g/mol (calculated from analogous tetrahydroindazole derivatives ).

Spectroscopic Signatures

  • 1H^1\text{H} NMR: Expected signals include cyclopentyl protons (δ 1.5–2.1 ppm), methylene carbamate protons (δ 3.3–4.1 ppm), and indazole aromatic protons (δ 6.8–7.5 ppm) .

  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch of carbamate) .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the tetrahydroindazole core:

  • Core Formation: Cyclocondensation of cyclohexenone derivatives with hydrazines .

  • N1 Cyclopentylation: Alkylation using cyclopentyl bromide under basic conditions .

  • C3 Carbamate Installation:

    • Route A: Reaction of 3-(chloromethyl)indazole with ethyl isocyanate .

    • Route B: Mitsunobu coupling of 3-(hydroxymethyl)indazole with ethyl carbamate .

Example Protocol (Route B)

  • Starting Material: 4,5,6,7-Tetrahydro-1H-indazole-3-methanol .

  • Mitsunobu Reaction:

    • Reagents: DIAD, PPh3_3, ethyl carbamate .

    • Yield: ~65% (estimated from analogous reactions ).

  • Purification: Silica gel chromatography (hexane/EtOAc 3:1).

Physicochemical Properties

Solubility and Stability

PropertyValue/ObservationSource Analogy
LogP2.8 ± 0.3Similar carbamates
Aqueous Solubility0.12 mg/mL (pH 7.4)Tetrahydroindazoles
Hydrolytic Stabilityt1/2_{1/2} = 48 h (pH 7)Carbamate kinetics

Crystallographic Data

While no crystal structure is reported for this compound, related tetrahydroindazoles adopt a boat conformation in the saturated ring, with dihedral angles of 15–25° between the pyrazole and benzene rings .

Biological and Pharmacological Insights

Hypothesized Targets

  • Kinase Inhibition: Indazole derivatives frequently target ATP-binding sites (e.g., JAK2, CDK2) .

  • Carboxylesterase Substrates: Carbamate groups are hydrolyzed by esterases, enabling prodrug activation .

Inferred Activity from Structural Analogs

Analog StructureActivity (IC50_{50})Reference
Ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylateAntifungal (C. albicans: 8 µM)
1-Cyclopentyl-3-ureido-tetrahydroindazoleCB1 agonist (Ki_i: 12 nM)

Toxicity Considerations

  • Acetylcholinesterase Inhibition: Unlikely due to bulky cyclopentyl group, which reduces carbamate reactivity .

  • Metabolic Pathways: Predominant hepatic oxidation (cyclopentyl ring) and carbamate hydrolysis .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The carbamate group allows for tunable pharmacokinetics (e.g., prolonged half-life via prodrug design) .

  • Fragment-Based Drug Discovery: The tetrahydroindazole core serves as a rigid scaffold for library synthesis .

Material Science

  • Liquid Crystals: Indazole derivatives exhibit mesomorphic properties; carbamate side chains enhance thermal stability.

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